1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine
CAS No.: 899725-48-5
Cat. No.: VC6279498
Molecular Formula: C21H16N6O2S
Molecular Weight: 416.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899725-48-5 |
|---|---|
| Molecular Formula | C21H16N6O2S |
| Molecular Weight | 416.46 |
| IUPAC Name | 1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]-2-phenylhydrazine |
| Standard InChI | InChI=1S/C21H16N6O2S/c28-30(29,16-11-5-2-6-12-16)21-20-22-19(24-23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)27(20)26-25-21/h1-14,23H,(H,22,24) |
| Standard InChI Key | ZCHPHJGHCYHEKG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a triazolo[1,5-a]quinazoline scaffold fused with a benzenesulfonyl group at position 3 and a phenylhydrazine moiety at position 5. The IUPAC name, 1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]-2-phenylhydrazine, reflects this arrangement (Figure 1). Key structural attributes include:
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Triazole Ring: A five-membered ring containing three nitrogen atoms, contributing to electron-deficient properties that facilitate nucleophilic substitutions.
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Quinazoline Core: A bicyclic system known for its role in DNA intercalation and kinase inhibition .
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Benzenesulfonyl Group: An electron-withdrawing substituent that enhances stability and modulates reactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.46 g/mol |
| CAS Number | 899725-48-5 |
| IUPAC Name | 1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]-2-phenylhydrazine |
| Topological Polar Surface Area | 63.31 Ų |
Spectroscopic and Computational Analysis
The Standard InChI key (InChI=1S/C21H16N6O2S/c28-30...) provides a unique identifier for computational modeling. Nuclear magnetic resonance (NMR) spectroscopy would likely reveal distinct signals for the sulfonyl group (~130 ppm in NMR) and aromatic protons (6.5–8.5 ppm in NMR). Mass spectrometry (MS) under electrospray ionization (ESI) conditions would show a molecular ion peak at m/z 416.46.
Synthesis and Reaction Pathways
Metal-Catalyzed One-Pot Synthesis
A prominent synthetic route involves the reaction of 1-azido-2-isocyanoarenes with terminal acetylenes in the presence of transition metal catalysts (e.g., Fe, Cu) . This method avoids intermediate isolation, achieving bond formation through a cascade mechanism:
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Azide-Alkyne Cycloaddition: Forms the triazole ring via Huisgen reaction.
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Intramolecular Dehydrative Cyclization: Constructs the quinazoline core .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | FeBr (10 mol%) |
| Solvent | Chlorobenzene |
| Temperature | 100°C |
| Reaction Time | 12–24 hours |
| Yield | 59–91% |
Mechanistic Insights
The benzenesulfonyl group directs electrophilic substitution to the C-5 position of the quinazoline ring. Density functional theory (DFT) calculations suggest that the sulfonyl moiety lowers the energy barrier for nucleophilic attack by stabilizing transition states through resonance .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL). The phenylhydrazine moiety likely disrupts microbial cell wall synthesis by chelating essential metal ions.
Pharmacological Applications and Challenges
Drug Development Prospects
Structural analogs of this compound have entered preclinical trials as:
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Antimetabolites: Disrupt folate synthesis in rapidly dividing cells .
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Antiviral Agents: Inhibit viral protease activity in HIV-1 .
Limitations and Optimization Strategies
Challenges include poor aqueous solubility (LogP = 2.65) and first-pass metabolism. Strategies to improve bioavailability include:
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Prodrug Design: Introducing phosphate esters at the hydrazine group.
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance tumor targeting.
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